![molecular formula C9H11N5O5 B3433520 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one CAS No. 36519-16-1](/img/structure/B3433520.png)
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one
Descripción general
Descripción
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one, also known as 7-DHT, is a small molecule that has been studied for its potential applications in the field of scientific research. 7-DHT is a derivative of imidazole and is synthesized through a series of reactions involving the reaction of 3,4-dihydroxy-5-hydroxymethyl oxolane with 1H-imidazo[4,5-d]triazin-4-one. 7-DHT has been studied for its potential to act as a ligand for specific receptors, as well as its ability to modulate a variety of biochemical and physiological processes. We will also discuss the potential future directions for 7-DHT research.
Aplicaciones Científicas De Investigación
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one has been studied for its potential to act as a ligand for specific receptors, as well as its ability to modulate a variety of biochemical and physiological processes. This compound has been studied for its potential to act as an agonist of the G protein-coupled receptor GPR17, which is involved in the regulation of the immune system. This compound has also been studied for its potential to modulate the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. Additionally, this compound has been studied for its potential to modulate the activity of the enzyme cGMP-specific phosphodiesterase (PDE5), which is involved in the regulation of smooth muscle contraction.
Mecanismo De Acción
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one is believed to act as an agonist of the G protein-coupled receptor GPR17, as well as modulate the activity of the enzymes phosphodiesterase-4 (PDE4) and cGMP-specific phosphodiesterase (PDE5). When this compound binds to GPR17, it activates the G protein-coupled receptor, resulting in the activation of intracellular signaling pathways. When this compound binds to PDE4, it inhibits the enzyme, resulting in an increase in the levels of intracellular cAMP. When this compound binds to PDE5, it inhibits the enzyme, resulting in an increase in the levels of intracellular cGMP.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate a variety of biochemical and physiological processes. This compound has been shown to modulate the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation. This compound has also been shown to modulate the activity of the enzyme cGMP-specific phosphodiesterase (PDE5), which is involved in the regulation of smooth muscle contraction. Additionally, this compound has been shown to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one in lab experiments is its ability to modulate a variety of biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, making it a convenient and cost-effective reagent for lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very soluble in aqueous solutions, making it difficult to work with in some experiments. Additionally, this compound has a relatively short half-life, which can limit its usefulness in experiments that require prolonged exposure to the compound.
Direcciones Futuras
There are a number of potential future directions for 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one research. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential to act as an anti-inflammatory agent or to modulate the activity of certain enzymes involved in the regulation of inflammation. Additionally, further research could be conducted to explore the potential of this compound to act as a ligand for other G protein-coupled receptors, as well as its potential to modulate the activity of other enzymes involved in the regulation of biochemical and physiological processes. Finally, further research could be conducted to explore the potential of this compound to be used in the development of new drugs or drug delivery systems.
Propiedades
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMBOEFDMAIXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303526, DTXSID00971625 | |
Record name | MLS003389439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56220-51-0, 36519-16-1 | |
Record name | NSC196567 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003389439 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003389439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.